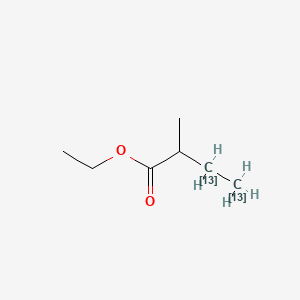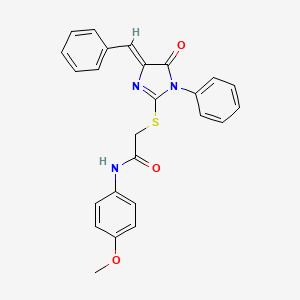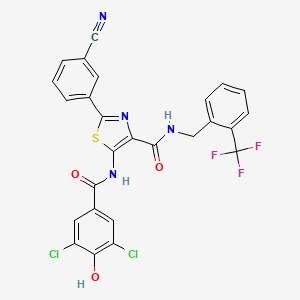
Ethyl 2-methylbutanoate-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methylbutanoate-13C2, also known as ethyl 2-methylbutyrate-13C2, is a stable isotope-labeled compound. It is an ester derived from butanoic acid, with the molecular formula C7H14O2. This compound is particularly significant in scientific research due to its incorporation of carbon-13 isotopes, which are used as tracers in various studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-methylbutanoate-13C2 is synthesized through esterification reactions involving butanoic acid and ethanol. The process typically involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound. The use of carbon-13 labeled precursors is essential to ensure the incorporation of the isotope into the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-methylbutanoate-13C2 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed.
Major Products Formed:
Oxidation: Butanoic acid and ethanol.
Reduction: 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-methylbutanoate-13C2 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanism studies to track the movement of carbon atoms.
Biology: In metabolic studies to understand the pathways involving carbon atoms.
Medicine: In drug development to study the pharmacokinetics and metabolism of drugs.
Industry: In the development of new materials and chemicals, particularly in the field of isotopic labeling
Mecanismo De Acción
The mechanism of action of ethyl 2-methylbutanoate-13C2 involves its role as a tracer. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in different processes .
Comparación Con Compuestos Similares
Ethyl 2-methylbutanoate: The non-labeled version of the compound.
Ethyl 2-methylbutanoate-d9: A deuterium-labeled version.
Butanoic acid, 3-methyl-, ethyl ester: A structural isomer with similar properties
Uniqueness: Ethyl 2-methylbutanoate-13C2 is unique due to its incorporation of carbon-13 isotopes, making it particularly valuable in isotopic labeling studies. This distinguishes it from its non-labeled and deuterium-labeled counterparts, which do not provide the same level of detail in tracing studies .
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
132.17 g/mol |
Nombre IUPAC |
ethyl 2-methyl(3,4-13C2)butanoate |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1+1,4+1 |
Clave InChI |
HCRBXQFHJMCTLF-VFZPYAPFSA-N |
SMILES isomérico |
CCOC(=O)C(C)[13CH2][13CH3] |
SMILES canónico |
CCC(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)





![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

